Alteconazole
Description
Alteconazole (C₁₇H₁₂Cl₃N₃O) is a triazole-class antifungal agent under development for treating cutaneous, mucosal, and systemic fungal infections. Its chemical structure, cis-1-(2-(p-chlorophenyl)-3-(2,4-dichlorophenyl)-2,3-epoxypropyl)-1H-1,2,4-triazole, features three chlorine substituents, which may enhance binding affinity to fungal cytochrome P450 enzymes and improve efficacy against resistant strains . Recognized by the World Health Organization (WHO) as an International Non-Proprietary Name (INN), it is regulated under FDA Unique Ingredient Identifier EA590X615B and classified under HS 29339990 in international trade .
Properties
Molecular Formula |
C17H12Cl3N3O |
|---|---|
Molecular Weight |
380.7 g/mol |
IUPAC Name |
1-[[2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2 |
InChI Key |
HUSJLAKLJPOCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alteconazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Attachment of Chlorophenyl and Dichlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Epoxidation: The final step involves the formation of the epoxide ring, which can be achieved through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The epoxide ring can undergo oxidation reactions to form diols.
Reduction: Reduction of the compound can lead to the opening of the epoxide ring, forming alcohols.
Substitution: The triazole and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Diols: From oxidation of the epoxide ring.
Alcohols: From reduction of the epoxide ring.
Substituted Triazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a ligand in catalytic reactions.
Biology
Antifungal Agents: Triazole-containing compounds are known for their antifungal properties.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for potential therapeutic applications, including antifungal and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Alteconazole involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The epoxide ring can react with nucleophilic sites in proteins, leading to covalent modifications.
Comparison with Similar Compounds
Key Observations:
- Chlorine vs.
- Epoxypropyl Linkage : Unique to this compound, this structural feature could reduce metabolic degradation, extending half-life .
Efficacy and Spectrum of Activity
- This compound: Demonstrates potent activity against Candida spp.
- Ravuconazole : Superior to Fluconazole in treating invasive aspergillosis but associated with hepatotoxicity risks .
- ICI195,739 : Exhibits strong activity in murine models but lacks human trial data .
Regulatory and Clinical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
